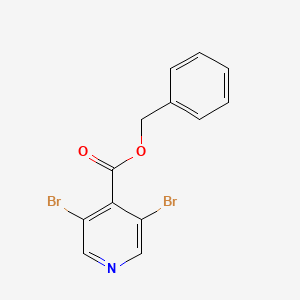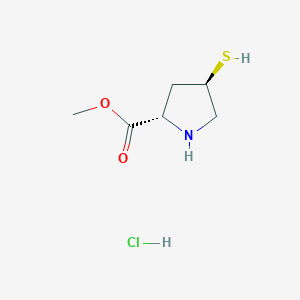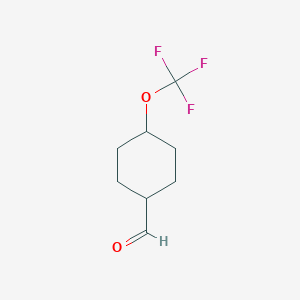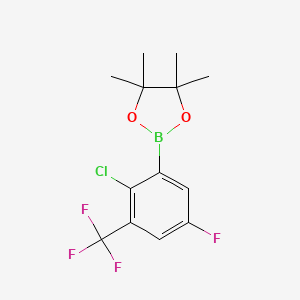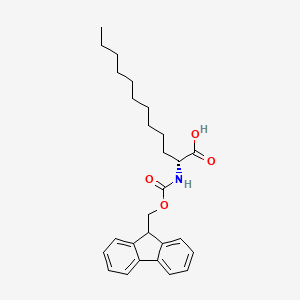
Fmoc-D-2Ado-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-D-2Ado-OH” is a chemical compound with the name “®-N-(9-Fluorenylmethyloxycarbonyl)-2-amino-dodecanoic acid”. It is also known by the synonyms “Fmoc-D-Adod (2)-OH” and “®-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)dodecanoic acid”. The molecular formula of this compound is C27H35NO4 and it has a molecular weight of 437.57 g/mol .
Synthesis Analysis
The synthesis of “this compound” involves the use of the Fmoc group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters has been reported .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the Fmoc group, which is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . A mild method for an efficient removal of the fluorenylmethoxycarbonyl (Fmoc) group in ionic liquid has been developed .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely determined by the Fmoc group. The Fmoc group is highly fluorescent, which makes certain UV-inactive compounds suitable for analysis by reversed phase HPLC .
Aplicaciones Científicas De Investigación
Fmoc-D-2Ado-OH has a wide range of applications in scientific research. It has been used in the synthesis of peptides, nucleic acids, and other molecules. It is also used as a substrate for the synthesis of nucleoside analogs, as well as for the generation of novel peptide sequences. This compound has also been used in the development of new drugs and therapeutics, as well as in the study of enzyme-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of Fmoc-D-2Ado-OH is not fully understood. However, it is believed to be involved in the formation of peptide bonds between amino acids, as well as in the formation of nucleic acid structures. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to be involved in the regulation of gene expression, as well as in the regulation of protein synthesis. It has also been shown to have an effect on the production of neurotransmitters, and to be involved in the regulation of cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fmoc-D-2Ado-OH has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in a variety of conditions. It is also relatively non-toxic, making it safe to handle in the laboratory. However, it is relatively expensive to purchase, and is not as widely available as some other reagents.
Direcciones Futuras
Fmoc-D-2Ado-OH has a number of potential future applications. It could be used in the development of new drugs and therapeutics, as well as in the study of enzyme-catalyzed reactions. It could also be used in the development of new peptide sequences and nucleic acid structures. Additionally, it could be used to study the regulation of gene expression and protein synthesis, as well as the regulation of cell proliferation and differentiation. Finally, it could be used to explore the effects of this compound on neurotransmitter production.
Métodos De Síntesis
Fmoc-D-2Ado-OH is synthesized from adenosine monophosphate (AMP) by a two-step process. In the first step, the AMP is converted to this compound by the action of an enzyme called adenosine deaminase. In the second step, the this compound is then reacted with a suitable protecting group such as Fmoc-Cl, to form the desired this compound.
Safety and Hazards
The safety data sheet for Fmoc-D-Ala-OH, a similar compound, suggests that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water. If inhaled, the victim should be moved to fresh air .
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO4/c1-2-3-4-5-6-7-8-9-18-25(26(29)30)28-27(31)32-19-24-22-16-12-10-14-20(22)21-15-11-13-17-23(21)24/h10-17,24-25H,2-9,18-19H2,1H3,(H,28,31)(H,29,30)/t25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMKLCPVASBFKI-RUZDIDTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








